Lipophilicity (LogP) Comparison with 3-Phenylcyclobutanecarboxylic Acid
3-Phenoxycyclobutanecarboxylic acid exhibits a lower calculated LogP (1.93) compared to its direct phenyl analog, 3-Phenylcyclobutanecarboxylic acid (LogP 2.26) [1]. The presence of the ether oxygen reduces overall lipophilicity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.9286 (LogP) |
| Comparator Or Baseline | 3-Phenylcyclobutanecarboxylic acid (LogP 2.2648) |
| Quantified Difference | Δ LogP ≈ -0.34 |
| Conditions | Computational prediction (in silico) |
Why This Matters
A lower LogP is crucial for optimizing oral bioavailability and reducing non-specific binding, which is often desirable in early-stage drug candidate selection.
- [1] Molbase. (n.d.). 3-Phenylcyclobutanecarboxylic acid - Basic Information. Retrieved from https://m.molbase.cn/baike/1621538/ View Source
